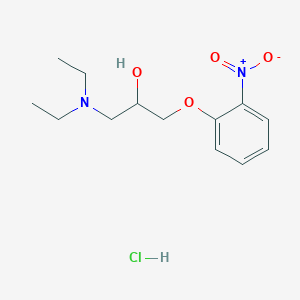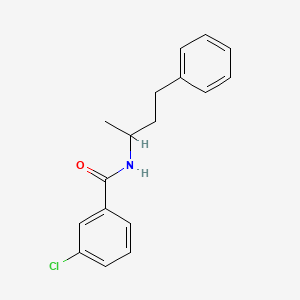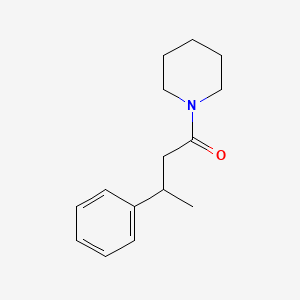![molecular formula C17H16N4O B3978887 N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3978887.png)
N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide
Übersicht
Beschreibung
N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide, also known as BTEC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BTEC is a triazole-based compound that has been synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide is not fully understood, but several studies have suggested that it exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide has also been found to inhibit the activity of several enzymes that are involved in cancer progression, including matrix metalloproteinases and topoisomerases. The antimicrobial activity of N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide has been attributed to its ability to disrupt the bacterial cell membrane and inhibit the synthesis of bacterial DNA.
Biochemical and Physiological Effects
N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide has also been found to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. Additionally, N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide has been found to exhibit antimicrobial activity, which may be useful in the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and has been found to exhibit significant anticancer and antimicrobial activity. However, N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide also has several limitations. It has been found to exhibit cytotoxicity against normal cells at high concentrations, which may limit its use in clinical applications. Additionally, the mechanism of action of N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the research of N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide. One potential avenue of research is to investigate the molecular mechanism of action of N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide, which may provide insight into its potential applications in the treatment of cancer and bacterial infections. Additionally, further studies are needed to determine the optimal dosage and administration of N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide for clinical use. Finally, the synthesis of N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide derivatives may lead to the development of more potent and selective compounds for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide has also been found to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide has been found to exhibit antioxidant and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
N-[1-(4-phenylphenyl)ethyl]-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12(20-17(22)16-18-11-19-21-16)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-12H,1H3,(H,20,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEXLNMIMIVUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978811.png)
![4,4'-[(3-fluorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B3978813.png)
![1-allyl-3-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978824.png)
![2-chloro-N-{[(5-chloro-2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3978828.png)



![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B3978852.png)

![1-(4-chlorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978868.png)
![1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B3978877.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B3978880.png)
![ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B3978892.png)
